molecular formula C4H4ClNO3S B2603008 2-Methyl-1,3-oxazole-5-sulfonyl chloride CAS No. 1909316-63-7

2-Methyl-1,3-oxazole-5-sulfonyl chloride

Cat. No. B2603008
CAS RN: 1909316-63-7
M. Wt: 181.59
InChI Key: FEVFWCGDUCQXQJ-UHFFFAOYSA-N
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Description

2-Methyl-1,3-oxazole-5-sulfonyl chloride is a chemical compound with the CAS Number: 1909316-63-7 . It has a molecular weight of 181.6 . The compound is typically stored at -10°C and has a physical form of oil .


Physical And Chemical Properties Analysis

2-Methyl-1,3-oxazole-5-sulfonyl chloride is an oil-like substance that is stored at -10°C . Its molecular weight is 181.6 .

Scientific Research Applications

Synthesis of Extended Oxazoles

The compound plays a crucial role in the synthesis of extended oxazoles, demonstrating its utility in generating a variety of alkylation products. For instance, 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole serves as a versatile scaffold for synthetic elaboration at the 2-methylene position. This enables the creation of monoalkylated, dialkylated, and cyclic products through reactions with diverse alkyl halides. Moreover, the reductive desulfonylation of these products can be optimized to afford desulfonylated products with significant yields, highlighting the compound's potential in synthesizing anti-inflammatory agents like Oxaprozin using an α-sulfonyl carbanion strategy (Patil & Luzzio, 2016).

Solid-Phase Synthesis of Heterocyclic Compounds

Polymer-supported sulfonyl chloride is utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones, showcasing the adaptability of 2-Methyl-1,3-oxazole-5-sulfonyl chloride in synthesizing heterocyclic compounds. This methodology involves the attachment of 1,2-diols to a solid support, followed by reaction with p-toluenesulfonyl isocyanate and cyclo-elimination, demonstrating the compound's role in facilitating efficient syntheses of oxazolidinones with high enantiopurity (Holte, Thijs, & Zwanenburg, 1998).

Antibacterial Applications

In addition to synthetic applications, 2-Methyl-1,3-oxazole-5-sulfonyl chloride derivatives have been investigated for their antibacterial properties. For example, the synthesis of 1,2,4-triazole derivatives utilizing this compound as a precursor demonstrates effective antimicrobial activity, highlighting its potential in developing surface-active agents with biomedical applications (El-Sayed, 2006).

Safety and Hazards

This compound is associated with several hazard statements, including H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-methyl-1,3-oxazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO3S/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVFWCGDUCQXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-oxazole-5-sulfonyl chloride

CAS RN

1909316-63-7
Record name 2-methyl-1,3-oxazole-5-sulfonyl chloride
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